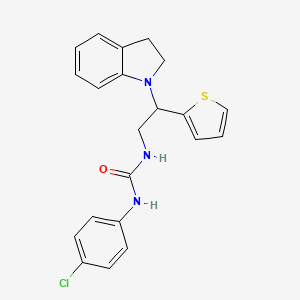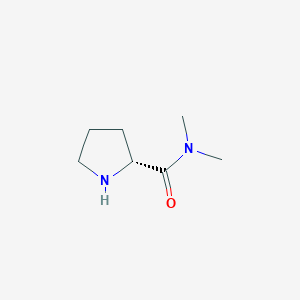![molecular formula C9H15IO B2530045 6-(Iodomethyl)-5-oxaspiro[3.5]nonane CAS No. 1866138-71-7](/img/structure/B2530045.png)
6-(Iodomethyl)-5-oxaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(Iodomethyl)-5-oxaspiro[3.5]nonane" is a spirocyclic ether with an iodomethyl group attached. Spirocyclic ethers are a class of compounds that have garnered interest due to their presence in various natural products and their utility in organic synthesis. The compound is related to the broader family of 1,6-dioxaspiro[4.4]nonanes and similar spirocyclic ethers, which have been studied for their synthetic applications and occurrence in biological systems.
Synthesis Analysis
The synthesis of spirocyclic ethers similar to "this compound" has been explored in several studies. For instance, the synthesis of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates involves a cascade transformation under catalytic hydrogenation conditions, suggesting a mechanism that includes N-O bond cleavage and imine formation as key intermediates . Another study presents a synthetic route to 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, a class of oxy-oxazolidinones, via O-acylated α-hydroxyamides . Additionally, the synthesis of 1,6-dioxaspiro[4.4]nonanes has been achieved through various methods, including a regioselective synthesis from a trimethylenemethane dianion synthon, which involves double intramolecular iodoetherification .
Molecular Structure Analysis
The molecular structure of spirocyclic ethers is characterized by the presence of a spiro junction where two rings are joined at a single atom. In the case of "this compound," the structure would include a five-membered ether ring and a larger ring, possibly a nonane, connected through a spiro junction. The iodomethyl group would provide a site for further chemical transformations. The stereochemistry of such compounds can be complex, as seen in the synthesis of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane, which resulted in mixtures of stereoisomers .
Chemical Reactions Analysis
Spirocyclic ethers undergo various chemical reactions, which can be utilized for further functionalization or transformation of the core structure. For example, 1,6-dioxaspiro[4.4]nonanes have been reported to undergo isomerization, decarbonylation, and other transformations when exposed to platinized charcoal at high temperatures . The presence of an iodomethyl group in "this compound" would likely make it a versatile intermediate for further chemical reactions, such as coupling reactions or substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic ethers like "this compound" are influenced by their molecular structure. The presence of an iodine atom would increase the molecular weight and could affect the compound's boiling point, solubility, and reactivity. The spirocyclic structure may also impart strain to the molecule, influencing its reactivity patterns. The identification of 2-ethyl-1,6-dioxaspiro[4.4]nonane as a pheromone in bark beetles suggests that these compounds can have significant biological activity, which could be relevant for the study of "this compound" 10.
Applications De Recherche Scientifique
Synthetic Approaches to Spiroaminals
Spiroaminals, including structures like 6-(Iodomethyl)-5-oxaspiro[3.5]nonane, are central to various natural and synthetic products with significant biological activities. The unique and complex nature of these compounds makes them attractive targets for chemical synthesis. Research has explored various strategies for synthesizing spiroaminals, focusing on the development of novel synthetic methodologies that can be applied to the construction of these intricate molecular architectures (Sinibaldi & Canet, 2008).
Spirocyclic Oxetane-Fused Benzimidazole
The synthesis of spirocyclic compounds like 2-oxa-7-azaspiro[3.5]nonane demonstrates the versatility of spirocyclic frameworks in constructing complex molecules. These structures serve as key intermediates in the synthesis of more elaborate molecular systems, such as tetracyclic benzimidazoles, showcasing the potential of spirocyclic compounds in synthetic organic chemistry and drug development (Gurry et al., 2015).
Reactions with Palladium Complexes
Spiro trisilanes, related to spirocyclic structures, have been utilized in reactions with palladium complexes to synthesize novel organometallic compounds. These reactions highlight the reactivity of spirocyclic compounds with transition metals and their potential applications in catalysis and materials science (Suginome et al., 1998).
Synthesis of Oxa-Aza Spirobicycles
The generation of oxa-aza spirobicycles through intramolecular hydrogen abstraction demonstrates the utility of spirocyclic compounds in constructing complex bicyclic systems. These methodologies provide valuable tools for the synthesis of biologically relevant molecules and the exploration of new chemical spaces (Freire et al., 2002).
Spiroarsoranes Equilibrium
The study of spiroarsoranes, which include spirocyclic arsenic compounds, contributes to our understanding of the dynamic behavior of spirocyclic systems in solution. This research can inform the design of spirocyclic compounds with specific dynamic properties for applications in chemical sensing and molecular switches (Tapia-Benavides et al., 2010).
Propriétés
IUPAC Name |
6-(iodomethyl)-5-oxaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c10-7-8-3-1-4-9(11-8)5-2-6-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYCVQDQMQMGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)
![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)
![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)
![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)
![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)
![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)
![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)